molecular formula C20H23N3O6 B2514367 3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 391883-17-3

3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No. B2514367
CAS RN: 391883-17-3
M. Wt: 401.419
InChI Key: FGUPZXFLKDYPLD-SSDVNMTOSA-N
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Description

3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide, also known as TMB-2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TMB-2 is a derivative of benzamide, which is a class of organic compounds that has been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Bioactivity

Compounds with methoxy and benzamide groups have been the focus of various synthesis and bioactivity studies. For example, the synthesis and evaluation of compounds for their cytotoxic and anti-tumor activities have been a significant area of research. Some derivatives have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Compounds like 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and tested for their potential as carbonic anhydrase inhibitors and for their cytotoxicity against tumor cells, indicating the broader scope of research applications for compounds with similar structures (Gul et al., 2016).

Antimicrobial and Antioxidant Activities

Compounds with trimethoxybenzamide structures have been explored for their antimicrobial and antioxidant properties. For instance, new benzamide derivatives isolated from endophytic Streptomyces have been studied for their antimicrobial activities and antioxidant activity, highlighting the potential of such compounds in developing new antimicrobial agents with additional health benefits (Yang et al., 2015).

Anticancer Research

The anticancer potential of benzamide derivatives has been a focus, with studies evaluating their effectiveness against various cancer cell lines. Novel synthetic pathways have been developed to create derivatives that are screened for their anticancer activity, suggesting a promising area for compounds with similar structural features to contribute significantly to oncology research (Bekircan et al., 2008).

Neuroprotective Properties

Research has also delved into the neuroprotective properties of compounds related to oxyresveratrol, with studies identifying derivatives that show effective antioxidant properties and potential as neuroprotective agents. This suggests that compounds with similar structural motifs could be explored for their roles in neuroprotection and the treatment of neurodegenerative diseases (Hur et al., 2013).

Antimycobacterial Agents

The search for effective antimycobacterial agents has led to the synthesis and evaluation of triazine-Schiff base conjugates, indicating the broader antimicrobial research potential for compounds incorporating similar functional groups. These studies aim to develop new lead compounds in the fight against tuberculosis and other mycobacterial infections (Avupati et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Benzamides have been studied for their potential antipsychotic, anti-inflammatory, and anticancer properties, among others. The specific effects of the methoxy and hydrazino groups would need to be determined experimentally .

Safety and Hazards

As with any chemical compound, handling “3,4,5-Trimethoxy-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide” would require appropriate safety measures. The specific hazards associated with this compound would depend on its reactivity and biological activity, which are not known at this time .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. Given the bioactive properties of benzamides, it might be of interest in the field of medicinal chemistry .

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-26-15-7-5-6-13(8-15)11-22-23-18(24)12-21-20(25)14-9-16(27-2)19(29-4)17(10-14)28-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUPZXFLKDYPLD-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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